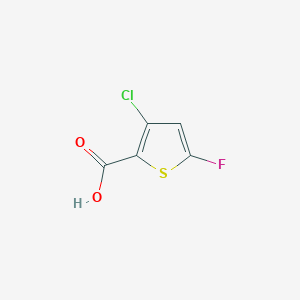

3-Chloro-5-fluorothiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-5-fluorothiophene-2-carboxylic acid is a chemical compound with the CAS Number: 2470435-22-2. It has a molecular weight of 180.59 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 3-chloro-5-fluorothiophene-2-carboxylic acid and its InChI Code is 1S/C5H2ClFO2S/c6-2-1-3 (7)10-4 (2)5 (8)9/h1H, (H,8,9) .Scientific Research Applications

Fluorescent Sensors and Bioimaging

The development of fluorescent chemosensors and their application in bioimaging is a significant area of research involving heteroatom-containing compounds similar to 3-Chloro-5-fluorothiophene-2-carboxylic acid. For instance, Gui et al. (2015) introduced a fluorescence turn-on chemosensor for the highly selective and sensitive detection of Al(3+) in living cells, leveraging the aggregation-induced-emission (AIE) effect. This sensor, based on a carboxylic group for improved water solubility, demonstrated high selectivity and was applied in imaging detection and real-time monitoring of Al(3+) in living HeLa cells, showcasing its potential for functional studies in complex biosystems (Gui et al., 2015). Additionally, Yang et al. (2013) reported on a heteroatom-containing organic fluorophore exhibiting AIE and intramolecular charge transfer (ICT) characteristics, useful as a fluorescent pH sensor in both solution and solid states (Yang et al., 2013).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of thiophene derivatives showcases the utility of thiophene-based compounds in organic chemistry. Hesse et al. (2007) described a method that efficiently transforms 2-aminothiophene-3-carboxylic acid derivatives into thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative under microwave irradiation, highlighting the efficiency and speed of this approach (Hesse, Perspicace, & Kirsch, 2007).

Polymer Research

In polymer science, the modification of thiophene-based molecules like 3-Chloro-5-fluorothiophene-2-carboxylic acid is explored for the synthesis and characterization of conducting polymers. Lee et al. (2002) demonstrated the simple preparation of terthiophene-3′-carboxylic acid and its polymerization, which was characterized by various electrochemical and spectroscopic methods. The study indicated that the polymer's conductivity increased even in a fully oxidized state, suggesting applications in electrochromic devices and sensors (Lee, Shim, & Shin, 2002).

Synthesis of Heterocyclic Compounds

The role of thiophene derivatives in the synthesis of heterocyclic compounds is also well-documented. For example, Limban et al. (2011) synthesized acylthioureas with significant anti-pathogenic activity, indicating the potential of thiophene-based compounds in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Safety and Hazards

properties

IUPAC Name |

3-chloro-5-fluorothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFO2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKJEJCKAZRZCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2470435-22-2 |

Source

|

| Record name | 3-chloro-5-fluorothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-Chlorophenyl)piperazino]-5-(4-fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2688475.png)

![6-morpholino-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2688476.png)

![1-(benzo[d]oxazol-2-yl)-N-(2-chlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2688477.png)

![Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate](/img/structure/B2688479.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide](/img/structure/B2688483.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2688487.png)

![[1-[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2688496.png)